1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Formation of the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides.
Final coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with the 3-phenyl-1H-pyrazol-5-ylmethylamine under appropriate conditions to yield the target compound
Chemical Reactions Analysis
1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or alkyl groups are introduced.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems
Scientific Research Applications
1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with receptor sites to exert its pharmacological effects .
Comparison with Similar Compounds
1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Imidazole derivatives: These compounds have a different heterocyclic core but are also studied for their medicinal and biological properties .
This compound stands out due to its unique combination of the pyrazolo[3,4-d]pyrimidine core with the 3-phenyl-1H-pyrazol-5-ylmethylamine moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-3-7-17-22-18(15-12-21-26(2)19(15)23-17)20-11-14-10-16(25-24-14)13-8-5-4-6-9-13/h4-6,8-10,12H,3,7,11H2,1-2H3,(H,24,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKBZWPRQQUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2C=NN(C2=N1)C)NCC3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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